5-Oxa-9-azaspiro[3.5]nonane
Description
Significance of Spirocyclic Scaffolds in Contemporary Chemical Design
Spirocyclic scaffolds are pivotal in modern chemical design due to their inherent three-dimensionality. This structural feature allows for the precise spatial arrangement of functional groups, which can lead to more specific and potent interactions with biological targets like proteins. The move away from planar aromatic systems towards molecules with a higher fraction of sp3-hybridized carbon atoms, a characteristic of spirocycles, often correlates with improved physicochemical properties and better pharmacokinetic profiles. rsc.org
The incorporation of spirocyclic motifs can enhance properties such as aqueous solubility and metabolic stability. The rigid conformation of spirocycles reduces the entropic penalty associated with binding to a target, which can contribute to higher binding affinity. nih.gov Consequently, these scaffolds are increasingly utilized in drug discovery programs to access novel chemical space and develop new therapeutic agents. rsc.orgontosight.ai
Classification and Structural Characteristics of Spirocyclic Systems
Spirocyclic compounds are broadly categorized based on the composition of their rings and the number of spiro atoms. They can be classified as:
Carbocyclic spiro compounds: Both rings are composed solely of carbon atoms. google.com
Heterocyclic spiro compounds: At least one ring contains a heteroatom, such as oxygen, nitrogen, or sulfur. nih.govgoogle.com 5-Oxa-9-azaspiro[3.5]nonane is an example of a heterocyclic spiro compound.
Based on the number of shared atoms, they are further classified:
Monospirocyclic: Two rings share a single spiro atom.
Dispirocyclic, Trispirocyclic, etc.: Three or more rings are connected by two or more spiro atoms.
The defining structural characteristic is the spiro atom, which is typically a quaternary carbon. nih.gov This central atom imparts a rigid, twisted geometry to the molecule, with the two rings being perpendicular to each other. This rigidity limits the number of possible conformations, which is a desirable trait in drug design for achieving specific biological interactions.
Historical Context of Oxa- and Azaspirocyclic Compound Research
The history of spirocyclic chemistry dates back to 1900, when Adolf von Baeyer first identified a spiro compound. researchgate.net However, the focused development of heterocyclic spiro systems, particularly those containing oxygen (oxa) and nitrogen (aza) atoms, is a more recent endeavor. The exploration of oxa-azaspiro systems began to gain momentum in the early 20th century within the broader field of heterocyclic chemistry.
Early synthetic methods for creating these structures were often challenging due to the difficulty of constructing strained ring systems. researchgate.net Foundational synthetic routes to certain oxa-azaspiro systems were established by researchers like Carreira, who utilized starting materials such as tribromoneopentyl alcohol to build the spirocyclic framework. researchgate.net The evolution of synthetic methodologies, including the development of protecting-group-free syntheses and novel cyclization strategies like iodocyclization, has been crucial for advancing research in this area. ontosight.airesearchgate.net In recent decades, there has been a surge of interest in azaspirocycles, such as 2-azaspiro[3.3]heptane, driven by their recognition as effective bioisosteric replacements for common motifs like piperidine (B6355638) in bioactive molecules. researchgate.netmmu.ac.uk This has spurred the development of more efficient and scalable synthetic routes to a wide variety of oxa- and azaspirocyclic compounds.
Overview of Spiro[3.5]nonane Derivatives in Synthetic and Medicinal Chemistry
The spiro[3.5]nonane framework, consisting of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring, serves as a versatile scaffold for the development of novel compounds in both synthetic and medicinal chemistry. The introduction of heteroatoms, as seen in this compound, further diversifies the potential applications.
In medicinal chemistry, derivatives of this scaffold are investigated for a wide range of therapeutic applications. For instance, 7-Azaspiro[3.5]nonane derivatives have been explored as sigma receptor ligands, which have relevance in the treatment of neurological disorders. mmu.ac.uk The related 2-oxa-7-azaspiro[3.5]nonane has been used as a key intermediate in the synthesis of novel analgesics and anti-inflammatory drugs. ontosight.airesearchgate.net Furthermore, diazaspiro[3.5]nonane derivatives are utilized as building blocks in the creation of peptidomimetics and other pharmaceutical agents. researchgate.net
In synthetic chemistry, these spirocycles are valuable intermediates. researchgate.net Their rigid structure and the presence of functionalizable heteroatoms allow for the construction of complex molecular architectures. For example, spiro[3.5]nonan-2-one is a building block for more intricate spirocyclic compounds. researchgate.net The development of synthetic routes to functionalized derivatives, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, provides chemists with tools to create novel molecules with potential applications in drug discovery. researchgate.net
Chemical Compound Data
Below are tables detailing the properties of this compound and some of its related derivatives.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₃NO | |
| Molecular Weight | 127.18 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 2137579-91-8 | |
| SMILES | C1CC2(C1)NCCCO2 |
| InChIKey | UWIHQINDELFSDE-UHFFFAOYSA-N | |
Table 2: Selected Derivatives of Oxa-Azaspiro[3.5]nonane
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features/Applications | Source(s) |
|---|---|---|---|---|---|
| methyl this compound-2-carboxylate | C₉H₁₅NO₃ | 185.22 | 2155856-02-1 | Synthetic intermediate. | |
| 8-tert-butyl-5-oxa-9-azaspiro[3.5]nonane | C₁₁H₂₁NO | 183.29 | 2172123-91-8 | Building block for chemical synthesis. | researchgate.net |
| 7-tert-butyl-5-oxa-9-azaspiro[3.5]nonane | C₁₁H₂₁NO | 183.29 | 2172112-03-5 | Building block for chemical synthesis. | |
| 2-Oxa-7-azaspiro[3.5]nonane | C₇H₁₃NO | 127.18 | 241820-91-7 | Intermediate for pharmaceuticals (analgesics, anti-inflammatories). | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxa-9-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(4-1)8-5-2-6-9-7/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIHQINDELFSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137579-91-8 | |
| Record name | 5-oxa-9-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization of 5 Oxa 9 Azaspiro 3.5 Nonane
Functional Group Transformations on the 5-Oxa-9-azaspiro[3.5]nonane Core
The reactivity of the this compound scaffold is primarily centered around its secondary amine, with the oxetane (B1205548) ring being comparatively stable. acs.org This allows for selective modifications, which are crucial for developing new chemical entities in drug discovery.
The secondary amine in the piperidine (B6355638) ring of this compound is the most reactive site for functionalization. Standard organic transformations can be employed to introduce a variety of substituents at this position. Common reactions include:
N-Acylation: The nitrogen can be readily acylated using carboxylic acids in the presence of coupling agents like HATU, or by reacting with acid chlorides or anhydrides. This allows for the introduction of a wide range of amide functionalities. core.ac.uk
N-Alkylation: Reductive amination with aldehydes or ketones is a common method for N-alkylation. core.ac.uk Direct alkylation with alkyl halides can also be performed. For instance, reductive amination with piperonal (B3395001) has been used to introduce a benzo[d] evitachem.comaaronchem.comdioxol-5-ylmethyl group onto a similar 2-oxa-7-azaspiro[3.5]nonane scaffold. ethz.ch
N-Arylation: The nitrogen atom can undergo coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. This is exemplified by the reaction of 2-oxa-7-azaspiro[3.5]nonane with 1,5-difluoro-2,4-dinitrobenzene. arkat-usa.org
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) yields sulfonamides. core.ac.uk This functionalization is often used to modulate the electronic properties and metabolic stability of the resulting compounds.
These nitrogen-centered reactions are fundamental to the diversification of the this compound scaffold and are frequently employed in the generation of compound libraries for high-throughput screening. core.ac.uk
The tetrahydropyran (B127337) ring within the this compound scaffold is generally considered robust and less reactive compared to the nitrogen atom. The ether linkage is stable under many reaction conditions used to modify the amine. While highly strained oxetane rings can undergo ring-opening reactions, the tetrahydropyran ring in this spirocycle does not typically participate in such transformations under standard synthetic conditions. acs.orgbeilstein-journals.org This chemical stability is a desirable feature in drug design, as it contributes to the metabolic stability of molecules containing this scaffold. acs.org
Introducing substituents onto the carbon framework of the this compound core can be achieved, although it often requires a more strategic synthetic approach. One common strategy involves the use of a pre-functionalized precursor before the formation of the spirocyclic system. For example, derivatives of 5-oxa-8-azaspiro[3.5]nonane have been synthesized with a carboxylic acid group at the 7-position. evitachem.comvulcanchem.com This carboxylic acid can then serve as a handle for further derivatization, such as esterification or amide bond formation. evitachem.com
In some cases, functionalization can be achieved on the pre-formed scaffold. For example, derivatives of the related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been synthesized and further functionalized. researchgate.netuniv.kiev.ua These approaches allow for the introduction of side chains and other functional groups that can modulate the biological activity and pharmacokinetic properties of the resulting compounds.
Regioselective and Chemoselective Modifications
The inherent difference in reactivity between the nucleophilic nitrogen atom and the relatively inert tetrahydropyran ring allows for a high degree of chemoselectivity in the functionalization of this compound. apolloscientific.co.uk Reactions can be directed almost exclusively to the nitrogen center, leaving the rest of the scaffold intact.
Regioselectivity becomes a key consideration when there are multiple reactive sites. In the case of a substituted this compound, such as one bearing a carboxylic acid, the choice of reagents and reaction conditions will determine whether the amine or the carboxylic acid is modified. For instance, using protecting group strategies, one functional group can be masked while the other is selectively transformed. evitachem.com An example of this is the use of a Boc protecting group for the amine, allowing for reactions to be carried out on other parts of the molecule. evitachem.com
Introduction of Diverse Substituents for Scaffold Diversification
A primary application of the this compound scaffold in medicinal chemistry is as a three-dimensional building block that can be decorated with a wide array of chemical functionalities. apolloscientific.co.uk The nitrogen atom serves as a convenient attachment point for introducing diverse substituents through the reactions described in section 3.1.1. This allows for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in lead optimization. core.ac.uk
The introduction of different substituents can influence several key properties of the final compound, including:
Biological Activity: By interacting with different pockets of a biological target.
Solubility: By introducing polar or ionizable groups. researchgate.net
Metabolic Stability: By blocking sites of metabolism. acs.org
Lipophilicity: By adding hydrophobic or hydrophilic moieties. acs.org
An example of this diversification is the synthesis of a library of compounds based on a similar spirocyclic oxetane scaffold, where various carboxylic acids, aldehydes (via reductive amination), and sulfonyl chlorides were used to introduce a wide range of R-groups. core.ac.uk
Synthesis of Compound Libraries and Analogues for Research
The this compound scaffold and its analogues are well-suited for the synthesis of compound libraries for drug discovery and chemical biology research. core.ac.uk The robust nature of the scaffold and the reliable reactivity of the secondary amine allow for the use of high-throughput synthesis methods. core.ac.uk
Several research initiatives, such as the European Lead Factory, have focused on the creation of libraries of sp3-rich, three-dimensional molecules, and spirocyclic oxetanes are a prominent class of compounds in these collections. core.ac.uk The synthesis of a library of 419 compounds from a related 1-oxa-7-azaspiro aaronchem.comnonane scaffold highlights the utility of these building blocks in generating large numbers of diverse molecules for screening. core.ac.uk These libraries provide researchers with a valuable resource for identifying novel hits and for studying structure-activity relationships.
The table below provides examples of reagents used to create diverse libraries from similar azaspiro[3.5]nonane cores.
| Reagent Type | Example Reagent | Functional Group Introduced |
| Carboxylic Acid | Acetic Acid | Acetyl |
| Aldehyde | Benzaldehyde | Benzyl |
| Sulfonyl Chloride | Dansyl Chloride | Dansyl |
Applications of 5 Oxa 9 Azaspiro 3.5 Nonane As a Chemical Scaffold
Role in Medicinal Chemistry Research and Drug Design
The spirocyclic structure of 5-oxa-9-azaspiro[3.5]nonane imparts significant conformational rigidity to the molecule. chemenu.com This rigidity is a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. By locking the conformation of the molecule, researchers can more accurately predict and control how a ligand will interact with the binding site of a protein or enzyme. This controlled orientation is crucial for optimizing interactions with target proteins and developing effective inhibitors.
The incorporation of the this compound scaffold can significantly influence the physicochemical properties of a molecule, steering it towards a more drug-like character. Spirocyclic structures, being inherently three-dimensional, increase the sp3-hybridized carbon count in a molecule. core.ac.uk An increase in sp3-richness is often associated with improved clinical success, as it can lead to better solubility, metabolic stability, and reduced off-target toxicity compared to flat, aromatic compounds. chemenu.com The presence of both oxygen and nitrogen heteroatoms in the this compound framework can also modulate properties like polarity and hydrogen bonding capacity, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.
The this compound moiety and its isomers are explored as bioisosteres for other chemical groups in drug molecules. core.ac.uk Bioisosteric replacement is a strategy used in medicinal chemistry to replace a part of a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic properties. For instance, spirocyclic fragments like 7-oxa-2-azaspiro[3.5]nonane have been investigated as replacements for the 2,6-dimethylmorpholine (B58159) group in the drug Sonidegib, leading to analogs with retained nanomolar inhibition of the Hedgehog signaling pathway. enamine.net Similarly, derivatives of 2-oxa-7-azaspiro[3.5]nonane are considered bioisosteres of pipecolic acid, a compound with diverse biological activities. evitachem.comresearchgate.net
The this compound scaffold provides a fixed core structure that is amenable to systematic modification, facilitating detailed structure-activity relationship (SAR) studies. evitachem.com By synthesizing and testing a series of analogs with different substituents on the spirocyclic framework, medicinal chemists can probe the specific interactions between the compound and its biological target. This iterative process of design, synthesis, and testing allows for the optimization of potency, selectivity, and pharmacokinetic properties. For example, research on related spiro compounds has shown that altering the side chains can significantly impact their biological effects.
Exploration in Specific Biological Target Modulation
The unique structural and physicochemical properties of the this compound scaffold have led to its exploration in the modulation of various biological targets, including enzymes and protein-protein interactions.
Derivatives of azaspirocycles, including structures related to this compound, have been investigated as inhibitors of several enzyme classes.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition: Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). google.comnih.gov Inhibition of MAGL is a therapeutic strategy for a range of conditions, including neurological disorders, inflammation, and cancer. nih.gov Azaspirocycles have been patented as modulators of MAGL. google.com For example, piperazine (B1678402) derivatives containing bicyclic saturated heterocycles, such as diazaspiro[5.5]undecan-3-yl and oxa-azaspiro[4.5]decan-2-yl, have been identified as MAGL inhibitors.
Kinase Inhibition: Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. The this compound scaffold has been incorporated into molecules targeting kinases. For instance, a derivative, 5-(4-Chloro-6-{8-oxa-5-azaspiro[3.5]nonan-5-yl}-1,3,5-triazin-2-yl)-8-oxa-5-azaspiro[3.5]nonane, was synthesized as part of a program to develop mTOR inhibitors. acs.org The mTOR pathway is a central regulator of cell growth and proliferation and a key target in cancer therapy. acs.org
Protein-Protein Interaction (PPI) Modulation: The defined three-dimensional structure of spirocycles makes them attractive scaffolds for designing molecules that can disrupt or stabilize protein-protein interactions (PPIs). While specific examples directly citing this compound in PPI modulation are not prevalent in the provided search results, the general principles of using rigid, sp3-rich scaffolds apply. The development of inhibitors for enzymes like fatty acid amide hydrolase (FAAH), another key enzyme in the endocannabinoid system, has utilized spirocyclic scaffolds such as 7-azaspiro[3.5]nonane. researchgate.net
Below is a table summarizing the activity of a related azaspirocycle-containing compound as an mTOR inhibitor.
Table 1: Growth Inhibitory Activity of an mTOR Inhibitor Containing a Related Azaspirocycle Scaffold
| Compound | Target | Activity | Cell Lines |
|---|
Data sourced from a study on the discovery of PQR620, a potent and selective mTORC1/2 inhibitor. acs.org
Nucleic Acid Binding Agent Investigations (e.g., RNA binders, HIV-1 TAR RNA)
The trans-activation response element (TAR) RNA is a critical component in the life cycle of the Human Immunodeficiency Virus (HIV-1), playing a crucial role in viral gene expression and replication. plos.orgnih.gov It serves as a binding site for the viral protein Tat, a process essential for the trans-activation of the HIV-1 long terminal repeat (LTR). nih.gov The highly structured nature of TAR RNA, featuring a stem-bulge-loop motif, makes it an attractive target for the development of small molecule inhibitors that can disrupt the Tat-TAR interaction and thus inhibit viral replication. plos.orgnih.gov
While direct evidence for the use of this compound in TAR RNA binding is not prevalent in the reviewed literature, the principles of designing RNA-binding molecules provide a strong rationale for its potential application. The design of synthetic small molecules that can bind to specific RNA structures often involves creating a scaffold that can present functional groups in a precise three-dimensional arrangement to complement the RNA's surface. rcsb.org For instance, studies have shown that cyclic peptides and other constrained molecules can be potent inhibitors of the Tat-TAR interaction. plos.org The rigid spirocyclic framework of this compound could serve as a foundation for building such molecules, where appended functionalities could be positioned to interact with the grooves and loops of TAR RNA. The development of small molecules targeting TAR RNA is a promising strategy for anti-HIV-1 therapeutics. nih.govresearchgate.net
Modulation of Receptor Activity (e.g., Dopamine (B1211576) D2 and Serotonin (B10506) 5HT2A receptors for related spirocycles)
Spirocyclic structures are of significant interest in the development of ligands for G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders. scispace.comnih.gov The rigid conformation of spirocycles can lead to higher receptor affinity and selectivity. chemenu.com
While specific studies on this compound targeting dopamine D2 and serotonin 5-HT2A receptors were not identified, research on related spirocyclic compounds provides strong evidence for the potential of this scaffold. For example, spiperone (B1681076), a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, features a spiro-piperidine motif. researchgate.netacs.org Investigations into analogs of spiperone have demonstrated that modifications to the spiro-ring system can significantly influence binding affinity and selectivity for these receptors. acs.orgacs.org This highlights the importance of the spirocyclic core in orienting the pharmacophoric elements necessary for receptor interaction. The this compound scaffold, by presenting a distinct three-dimensional arrangement of atoms compared to the spirocycles in known receptor modulators, offers an opportunity to explore new chemical space and potentially develop novel ligands with improved properties.
Anti-infective Applications (e.g., Antitubercular Agents)
The search for novel anti-infective agents, particularly against resilient pathogens like Mycobacterium tuberculosis, is a global health priority. uniroma1.it Spirocyclic compounds have emerged as a promising class of molecules in this area. google.com
Investigations in Other Emerging Therapeutic Areas
The versatility of the this compound scaffold and its derivatives extends to other therapeutic areas. For instance, spirocyclic compounds are being investigated for their potential in treating a range of diseases due to their unique structural and biological properties. evitachem.comresearchgate.net The rigid framework of spirocycles can enhance binding affinity to biological targets and improve metabolic stability. univ.kiev.ua
Derivatives of related azaspiro[3.5]nonanes have been explored as GPR119 agonists, which are of interest for the treatment of metabolic disorders. nih.gov The ability to functionalize the spirocyclic core allows for the fine-tuning of pharmacological properties. univ.kiev.ua Furthermore, the unique three-dimensional shape of spirocyclic systems can lead to novel interactions with biological targets that are not achievable with more "flat" molecules, potentially opening up new avenues for drug discovery in areas such as oncology and neurology. researchgate.netsmolecule.com
Contribution to Chemical Space and Structural Novelty in Drug Discovery
The concept of "chemical space" encompasses all possible molecules, and a key goal in drug discovery is to explore novel regions of this space to identify new therapeutic agents. nih.govresearchgate.net Spirocyclic compounds, including this compound, play a significant role in expanding the accessible chemical space for drug discovery programs. chemenu.comrsc.org
The introduction of a spirocyclic scaffold like this compound into a molecule introduces a high degree of three-dimensionality, moving away from the "flat" structures that have traditionally dominated medicinal chemistry. univ.kiev.ua This increased sp3 character is often associated with improved physicochemical properties, such as solubility and metabolic stability, which can lead to better drug candidates. rsc.org The rigid nature of the spirocycle also reduces the conformational flexibility of a molecule, which can result in higher binding affinity and selectivity for its biological target. chemenu.comvulcanchem.com The synthesis of libraries of compounds based on the this compound scaffold allows for the systematic exploration of the structure-activity relationships of this novel chemical space. nih.govbiosolveit.de
Use as Chiral Catalysts and Ligands in Asymmetric Organic Synthesis
The spirocyclic framework of this compound, with its inherent chirality when appropriately substituted, makes it a promising candidate for use in asymmetric catalysis. Chiral ligands and catalysts are essential tools in modern organic synthesis, enabling the stereoselective production of enantiomerically pure compounds, which is often crucial for their biological activity.
While specific examples of this compound being used as a chiral catalyst or ligand are not extensively documented in the reviewed literature, the principles of asymmetric catalysis suggest its potential. The rigid spirocyclic structure can create a well-defined chiral environment around a metal center when used as a ligand. This can effectively control the stereochemical outcome of a reaction. The nitrogen and oxygen atoms within the this compound scaffold provide potential coordination sites for metal ions. Research into related chiral azetidine (B1206935) compounds has shown their utility as ligands in asymmetric catalytic reactions. chemenu.com The development of chiral derivatives of this compound could therefore lead to novel and effective catalysts for a variety of asymmetric transformations. smolecule.com
Computational Approaches in the Study of 5 Oxa 9 Azaspiro 3.5 Nonane
Molecular Modeling and Conformational Analysis
Molecular modeling of 5-Oxa-9-azaspiro[3.5]nonane is the foundational step in understanding its three-dimensional nature. The molecule features a spirocyclic junction connecting an oxetane (B1205548) ring and a piperidine (B6355638) ring. This rigid yet complex structure dictates how the molecule can interact with its environment.
Table 1: Example of Conformational Analysis Data for this compound This table illustrates hypothetical data from a conformational search, ranking the stability of different piperidine ring conformations.
| Conformer | Piperidine Ring Conformation | Relative Energy (kcal/mol) | Predicted Population at 298K (%) |
|---|---|---|---|
| 1 | Chair | 0.00 | 98.5 |
| 2 | Twist-Boat | 5.40 | 1.4 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure of this compound. These calculations can predict a variety of properties that govern the molecule's reactivity.
Key parameters derived from these calculations include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO gap is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. For this compound, this would likely show negative potential (red) around the oxygen atom and the nitrogen atom's lone pair, indicating regions that can act as hydrogen bond acceptors or nucleophiles. Positive potential (blue) would be expected around the hydrogen atoms attached to the nitrogen, making it a potential hydrogen bond donor.
Atomic Charges: Calculating the partial charges on each atom helps to identify electrophilic and nucleophilic sites, predicting how the molecule might react with other reagents. The nitrogen and oxygen atoms are expected to be the primary centers for interaction.
Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT B3LYP/6-31G) * This table shows sample data that would be generated from quantum chemical calculations.
| Property | Predicted Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Region of electron donation (likely centered on N/O atoms) |
| LUMO Energy | 1.5 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 8.3 eV | Indicates high kinetic stability |
In Silico Screening and Virtual Library Design for Scaffold Optimization
The this compound scaffold can serve as a starting point for discovering new drug candidates. In silico screening and virtual library design are used to explore the chemical space around this core structure.
The process involves:
Scaffold Definition: The core this compound structure is defined, with attachment points for chemical modifications identified (e.g., at the nitrogen atom or available carbon atoms).
Virtual Library Generation: A large, virtual library of derivatives is created by computationally adding various chemical fragments (R-groups) to the scaffold. These fragments are selected from commercially available or synthetically accessible building blocks. This can result in a library containing millions of virtual compounds.
Property Filtering: The virtual library is filtered based on physicochemical properties to ensure drug-likeness. Common filters include Lipinski's Rule of Five, which helps select for compounds with properties favorable for oral bioavailability.
This approach allows researchers to prioritize which derivatives of the this compound scaffold should be synthesized and tested, saving significant time and resources.
Ligand-Target Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. If a biological target is hypothesized for compounds based on the this compound scaffold, docking can provide insights into the potential binding mode and affinity.
The process involves:
Target Preparation: A 3D structure of the target protein (from X-ray crystallography or homology modeling) is prepared.
Ligand Docking: The 3D structure of this compound or its derivatives is placed into the binding site of the target. A search algorithm explores various binding poses (orientations and conformations).
Scoring: Each pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.
The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and protein residues. For this compound, the nitrogen and oxygen atoms would be predicted to be key interaction points. This information is invaluable for optimizing the scaffold to improve potency and selectivity.
Table 3: Example of Docking Results for a this compound Derivative against a Hypothetical Kinase Target
| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| This compound | -6.5 | H-bond from N-H to ASP145 |
| Derivative A (N-benzyl) | -8.2 | H-bond from N-H to ASP145; Pi-stacking with PHE80 |
Prediction of Metabolic Fate and Enzyme Interactions (e.g., Cytochrome P450)
Understanding a molecule's metabolic fate is critical in drug development. Computational models can predict how this compound might be metabolized in the body, primarily by Cytochrome P450 (CYP) enzymes.
Site of Metabolism (SoM) prediction tools use machine learning models or reactivity data derived from quantum chemistry to identify which atoms in a molecule are most susceptible to metabolic transformation. For this compound, likely sites of metabolism would include:
N-dealkylation: If the nitrogen is substituted.
Oxidation: Of the carbon atoms adjacent to the nitrogen or oxygen, which are activated.
Furthermore, computational models can predict whether a compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6). CYP inhibition can lead to adverse drug-drug interactions. These predictions are based on docking the molecule into the active sites of CYP enzyme models or using QSAR (Quantitative Structure-Activity Relationship) models trained on known inhibitors.
Table 4: Hypothetical Metabolic Lability Prediction for this compound This table illustrates predictions for which atoms are most likely to be metabolized by CYP enzymes.
| Atom Position | Predicted Likelihood of Metabolism | Probable Metabolic Reaction |
|---|---|---|
| C4 (alpha to Nitrogen) | High | Hydroxylation |
| C8 (alpha to Nitrogen) | High | Hydroxylation |
| C6 (alpha to Oxygen) | Medium | Hydroxylation |
Future Directions and Research Perspectives
Development of Novel and Efficient Synthetic Methodologies
The advancement of 5-Oxa-9-azaspiro[3.5]nonane-based drug discovery is contingent upon the development of robust and efficient synthetic routes. Current literature on the specific synthesis of this scaffold is limited, necessitating the adoption and innovation of new chemical strategies. Future efforts will likely focus on multi-step sequences that offer high yields, scalability, and access to diverse analogs.
One promising approach, inspired by the synthesis of related dioxa-azaspiro compounds, involves a sequence of acylation, intramolecular cyclization, reduction, and deprotection. For instance, a potential pathway could start from a readily available substituted oxetane (B1205548) or cyclobutane (B1203170) precursor, which undergoes ring-opening or functional group manipulation to build the second ring. A generalized synthetic scheme for a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, highlights a viable strategy that could be adapted.
Table 1: Exemplar Synthetic Strategy for a Related Azaspiro[3.5]nonane Scaffold
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | Acylation | Chloroacetyl chloride, Triethylamine | Addition of a reactive side chain to a precursor molecule. |
| 2 | Intramolecular Cyclization | Base (e.g., Sodium hydride) | Formation of the second ring of the spirocyclic system. |
| 3 | Reduction | Reducing agent (e.g., LiAlH4) | Conversion of an amide or lactam to the corresponding amine. |
Future research should aim to shorten such routes, utilize more cost-effective starting materials, and develop stereoselective methods to control the compound's three-dimensional structure.
Advanced Functionalization Strategies for Enhanced Scaffold Utility
To maximize the therapeutic potential of the this compound core, advanced functionalization strategies are essential. The ability to strategically add a variety of chemical groups to the core scaffold allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy.
Research on analogous structures, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, demonstrates the feasibility of creating a diverse library of derivatives. These transformations can introduce a range of functional groups, enabling versatile incorporation into bioactive compounds. Future work on this compound should explore similar modifications. Key strategies will include:
N-Alkylation/Arylation: Modifying the nitrogen atom of the azaspirane ring to introduce substituents that can interact with specific biological targets or alter the compound's pharmacokinetic profile.
Functionalization of the Cyclobutane Ring: Introducing substituents on the four-membered ring to create specific exit vectors for probing protein binding pockets.
Modification of the Oxane Ring: While chemically more challenging, selective functionalization of the oxygen-containing ring could yield novel structural analogs.
Table 2: Examples of Functionalization on a Related Oxa-azaspiro[3.5]nonane Scaffold
| Functional Group Introduced | Potential Utility in Drug Design |
|---|---|
| Carboxylic Acid | Provides a handle for amide coupling, enhances solubility. |
| Alcohol | Can act as a hydrogen bond donor, serves as a precursor for further modification. |
| Aldehyde | A reactive intermediate for forming various C-C and C-N bonds. |
| Alkyne | Useful for "click chemistry" reactions and as a structural probe. |
These functionalization approaches will be crucial for developing structure-activity relationships (SAR) and optimizing lead compounds.
Expansion of Biological Applications and Target Identification
The structural novelty of the this compound scaffold suggests it could interact with a wide range of biological targets, offering potential treatments for various diseases. While direct biological data for this specific compound is sparse, studies on related spirocyclic and heterocyclic structures provide a roadmap for future investigations.
For example, derivatives of 1-oxa-4-azaspirodecanedione have been synthesized and evaluated for their antitumor activity against cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). Similarly, novel 5-oxopyrrolidine derivatives have shown promising anticancer and antimicrobial activities, particularly against multidrug-resistant Staphylococcus aureus. These findings strongly suggest that libraries based on the this compound core should be screened for similar activities.
Future research should focus on:
Broad-based Phenotypic Screening: Testing libraries of this compound derivatives against a wide array of cancer cell lines and pathogenic microbes.
Target-based Screening: Evaluating compounds against specific enzymes or receptors known to be involved in disease, such as kinases, proteases, or G-protein coupled receptors (GPCRs).
Mechanism of Action Studies: Once a bioactive "hit" is identified, subsequent studies will be necessary to determine its precise molecular target and mechanism of action.
The inherent three-dimensionality of the spirocyclic core may allow for selective interactions with protein targets that are difficult to achieve with more traditional, "flat" molecules.
Integration with High-Throughput Synthesis and Screening Technologies
To accelerate the discovery of bioactive this compound derivatives, the integration of high-throughput synthesis and screening technologies is paramount. Modern drug discovery relies on the rapid generation and evaluation of large compound libraries to identify promising starting points for optimization.
On-the-fly synthesis, which combines automated, miniaturized chemical synthesis with in-situ biological screening, has the potential to dramatically reduce the time and resources required for hit identification. Technologies such as acoustic dispensing can be used to perform reactions on a nanomole scale in 1536-well plates, allowing for the creation of vast and diverse chemical libraries.
Once synthesized, these libraries can be rapidly assessed using high-throughput screening (HTS) methods. Techniques like differential scanning fluorimetry (DSF) can quickly identify compounds that bind to a target protein. Hits can then be validated using secondary assays such as microscale thermophoresis (MST) to confirm binding affinity. This integrated approach allows for a much faster cycle of designing, synthesizing, and testing new compounds, thereby accelerating the entire early-stage drug discovery process.
Exploration of Stereochemical Complexity and its Impact on Biological Activity
Stereochemistry plays a critical role in the activity of therapeutic agents, as biological systems are chiral. The central spiro atom of this compound is a quaternary carbon, and while the parent molecule is achiral due to symmetry, substitution on either ring can introduce chirality. It is crucial to explore the stereochemical complexity of these derivatives and its impact on biological function.
Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit vastly different pharmacological and toxicological profiles. This is because the precise three-dimensional arrangement of atoms determines how a molecule fits into a protein's binding site. Often, only one isomer is responsible for the desired therapeutic effect, while the other(s) may be inactive or even cause adverse effects.
Therefore, future research must prioritize:
Stereoselective Synthesis: Developing synthetic methods that allow for the controlled production of single, specific stereoisomers.
Chiral Separation: Implementing techniques to separate racemic mixtures into their constituent enantiomers to allow for individual biological evaluation.
Structural Analysis: Using techniques like X-ray crystallography to determine the absolute configuration of active compounds and understand their interaction with their biological targets on a molecular level.
By carefully controlling and studying the stereochemistry of this compound derivatives, researchers can develop more potent and selective therapeutic agents with improved safety profiles.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-Oxa-9-azaspiro[3.5]nonane, and how do reaction conditions affect product yield?
- Methodological Answer : A validated route involves cyclocondensation of amino alcohols with ketones or aldehydes. For example, β-amino acids can undergo cyclization with cyclobutanone using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidizing agent, yielding this compound derivatives. Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize side products like over-oxidized intermediates. Yield improvements (up to 75%) are achieved by controlling reaction time and using inert atmospheres .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can resolve spirocyclic conformation by identifying unique proton environments (e.g., geminal coupling in the spiro center).
- X-ray Crystallography : Provides definitive stereochemical assignment, especially for resolving axial vs equatorial substituent orientations.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, distinguishing regioisomers .
Q. How can researchers assess the stability of this compound under physiological conditions?
- Methodological Answer : Stability studies involve:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC.
- Metabolic Stability : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated oxidation.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability during storage .
Advanced Research Questions
Q. How do computational models predict the sigma receptor (S1R/S2R) binding affinity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze ligand-receptor interactions. For example, the spiro scaffold’s nitrogen can form salt bridges with Glu172 in S1R, while substituents (e.g., amide groups) enhance affinity through hydrophobic interactions. Density Functional Theory (DFT) calculates charge distribution to rationalize binding differences between agonists and antagonists .
Q. What experimental approaches resolve contradictions between in vitro binding data and in vivo efficacy for spirocyclic compounds?
- Methodological Answer :
- Functional Assays : Test compounds in calcium flux or GTPγS binding assays to determine intrinsic activity (agonist/antagonist).
- In Vivo Pain Models : Use mouse mechanical allodynia models (e.g., chronic constriction injury) with dose-response curves. For example, compounds reversing hypersensitivity at 20 mg/kg (ED) but blocked by S1R agonists (e.g., PRE-084) confirm target engagement .
- Phenytoin Cross-Testing : Co-administer with phenytoin to differentiate S1R-dependent vs off-target effects .
Q. How can structure-activity relationship (SAR) studies optimize sigma receptor subtype selectivity?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the spiro nitrogen to enhance S1R affinity (K < 10 nM).
- Scaffold Hybridization : Fuse diazabicyclo[4.3.0]nonane moieties to improve S2R selectivity (e.g., compound 8f, KS2R = 165 nM).
- Pharmacophore Modeling : Compare electrostatic potential maps of high-affinity ligands to identify critical interaction regions .
Q. What strategies mitigate stereochemical challenges in synthesizing enantiopure this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
